6-Bromoquinoline-2-thiol
Description
BenchChem offers high-quality 6-Bromoquinoline-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoline-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-quinoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZBJAXNKLJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of quinoline-2-thiol derivatives
For drug development professionals, understanding and controlling this equilibrium is critical. Since the two tautomers have different shapes and hydrogen bonding capabilities, they will interact differently with protein targets. A drug's efficacy may depend on the presence of the minor, less stable tautomer. Future work should focus on developing predictive models that can accurately forecast tautomer ratios for novel derivatives, enabling the in silico design of compounds that favor a specific, biologically active tautomeric form under physiological conditions. The continued development of QML methods trained on experimental free energy data represents a promising frontier in achieving this goal. [16]
References
-
Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Available from: [Link]
-
Canadian Journal of Chemistry. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. 68(9), 1487-1493. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. 7(10), 570-574. Available from: [Link]
-
Acta Chemica Scandinavica. (1973). The thione-thiol tautomerism in simple thioamides. 27, 206-216. Available from: [Link]
-
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6296. Available from: [Link]
-
RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. 12, 18917-18941. Available from: [Link]
-
ResearchGate. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available from: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Available from: [Link]
-
ResearchGate. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Available from: [Link]
-
Journal of Chemical Information and Modeling. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. 56(10), 1944-1953. Available from: [Link]
-
Semantic Scholar. (2014). Current Chemistry Letters Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available from: [Link]
-
Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. 21, 1404–1421. Available from: [Link]
-
Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]
-
ResearchGate. Optimized structure of quinoline. Available from: [Link]
-
ResearchGate. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Available from: [Link]
-
ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. Available from: [Link]
-
Chemical Science. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. 12, 9468-9480. Available from: [Link]
-
MDPI. (2024). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. International Journal of Molecular Sciences, 25(3), 1787. Available from: [Link]
-
Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-QUINOLINETHIOL(2637-37-8) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
6-Bromoquinoline-2-thiol: A Technical Guide to its Role as a Ligand in Metal Coordination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromoquinoline-2-thiol as a versatile ligand for metal coordination. While specific research on this exact ligand is limited, this document extrapolates from the well-established chemistry of quinoline and thiol derivatives to present its synthesis, structural features, and coordination behavior. This guide serves as a foundational resource for researchers interested in exploring the potential of 6-bromoquinoline-2-thiol in catalysis, materials science, and medicinal chemistry. We will delve into proposed synthetic pathways, predict coordination modes, and discuss the expected spectroscopic and structural characteristics of its metal complexes. Furthermore, potential applications, particularly in the realms of catalysis and anticancer agent development, will be explored based on analogous compounds.
Introduction: The Potential of a Bifunctional Ligand
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its rigid structure and diverse biological activities.[1] The introduction of a thiol group at the 2-position introduces a soft donor atom with a strong affinity for a wide range of transition metals. The presence of a bromine atom at the 6-position offers a site for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.
6-Bromoquinoline-2-thiol exists in a tautomeric equilibrium with its thione form, 6-bromoquinoline-2(1H)-thione. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and coordination behavior. The thione form can coordinate as a neutral ligand, while the deprotonated thiol form acts as an anionic ligand, offering versatility in the synthesis of metal complexes with varying geometries and properties.
This guide will provide a detailed exploration of the synthesis, characterization, and coordination chemistry of this promising, yet underexplored, ligand.
Synthesis of 6-Bromoquinoline-2-thiol: Proposed Methodologies
Step 1: Chlorination of 6-Bromoquinolin-2(1H)-one
The first step is the conversion of the quinolinone to the more reactive 2-chloro-6-bromoquinoline. This is a standard transformation in quinoline chemistry.
Diagram of the chlorination reaction:
Caption: Chlorination of 6-bromoquinolin-2(1H)-one.
Experimental Protocol (Proposed):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-2(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
The product, 2-chloro-6-bromoquinoline, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Step 2: Thionation of 2-Chloro-6-bromoquinoline
The 2-chloro derivative can then be converted to the target thiol/thione. A common method for this transformation is the reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
Diagram of the thionation reaction:
Caption: Thionation of 2-chloro-6-bromoquinoline.
Experimental Protocol (Proposed):
-
In a round-bottom flask, dissolve 2-chloro-6-bromoquinoline (1.0 eq) in ethanol.
-
Add thiourea (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture at reflux for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The product, 6-bromoquinoline-2-thiol, will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Tautomerism and Spectroscopic Characterization of the Ligand
As mentioned, 6-bromoquinoline-2-thiol exists in equilibrium with its thione tautomer. The position of this equilibrium is influenced by the solvent, pH, and temperature. In many cases, the thione form is the major tautomer in the solid state and in solution.
Expected Spectroscopic Features:
| Spectroscopic Technique | Expected Observations for 6-Bromoquinoline-2-thiol/thione |
| ¹H NMR | Aromatic protons of the quinoline ring system. A broad singlet for the N-H proton in the thione form, which would be exchangeable with D₂O. The chemical shift of the N-H proton would be indicative of the tautomeric equilibrium. |
| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline ring. The chemical shift of the C2 carbon will be particularly informative, with a value around 170-180 ppm being characteristic of a C=S (thione) group. |
| FT-IR | A characteristic C=S stretching vibration in the range of 1100-1250 cm⁻¹ for the thione tautomer. An N-H stretching band around 3100-3300 cm⁻¹. The absence of a prominent S-H stretch (around 2550-2600 cm⁻¹) would further support the predominance of the thione form. |
| UV-Vis | Multiple absorption bands corresponding to π-π* transitions of the quinoline ring system. The position and intensity of these bands will be sensitive to the tautomeric form and the solvent. |
| Mass Spectrometry | The molecular ion peak corresponding to the formula C₉H₆BrNS, with the characteristic isotopic pattern for bromine. |
Coordination Chemistry: A Ligand for Diverse Metals
The bifunctional nature of 6-bromoquinoline-2-thiol, with its nitrogen and sulfur donor atoms, makes it an excellent chelating ligand for a variety of transition metals. It can coordinate in several ways:
-
Monodentate: Through either the nitrogen or the sulfur atom.
-
Bidentate Chelating: Forming a stable five-membered ring by coordinating through both the nitrogen and the deprotonated sulfur atom. This is the most common coordination mode.
-
Bidentate Bridging: The sulfur atom can bridge two metal centers.
Diagram of coordination modes:
Caption: Potential coordination modes of 6-bromoquinoline-2-thiolate.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with 6-bromoquinoline-2-thiol would typically involve the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol (General):
-
Dissolve 6-bromoquinoline-2-thiol (1.0 or 2.0 eq, depending on the desired stoichiometry) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
To this solution, add a solution of the metal salt (e.g., PdCl₂, PtCl₂, RuCl₃·xH₂O) (1.0 eq) in the same or a compatible solvent.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
The formation of the complex is often indicated by a color change and/or the precipitation of a solid.
-
The resulting solid complex can be isolated by filtration, washed with the solvent, and dried.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Expected Structural Characteristics of Metal Complexes
Based on related structures, the coordination geometry of the resulting complexes will depend on the metal ion, its oxidation state, and the stoichiometry of the reaction.
Table of Expected Geometries:
| Metal Ion (Oxidation State) | Typical Coordination Number | Expected Geometry |
| Pd(II), Pt(II) | 4 | Square Planar |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Cu(II) | 4 or 5 | Distorted Square Planar or Square Pyramidal |
| Zn(II), Cd(II), Hg(II) | 4 | Tetrahedral |
| Ru(II), Ru(III) | 6 | Octahedral |
| Rh(III), Ir(III) | 6 | Octahedral |
Note: The actual geometry would need to be confirmed by X-ray crystallography.
Potential Applications: Catalysis and Medicinal Chemistry
The unique electronic and steric properties of metal complexes of 6-bromoquinoline-2-thiol suggest their potential in various applications.
Catalysis
Palladium and ruthenium complexes are well-known catalysts for a variety of organic transformations.[2][3] The quinoline-thiol ligand can stabilize the metal center and modulate its catalytic activity. Potential catalytic applications include:
-
Cross-coupling reactions: Palladium complexes could be active catalysts for Suzuki, Heck, and Sonogashira couplings, where the ligand can influence the efficiency and selectivity of the reaction.[2]
-
Hydrogenation and transfer hydrogenation: Ruthenium complexes bearing this ligand could be explored as catalysts for the reduction of ketones, imines, and other unsaturated functional groups.[3]
Anticancer Agents
Platinum and other transition metal complexes are a cornerstone of cancer chemotherapy.[4] The mechanism of action often involves the binding of the metal complex to DNA, leading to apoptosis. The 6-bromoquinoline-2-thiol ligand could offer several advantages in the design of new anticancer agents:
-
Enhanced Lipophilicity: The quinoline moiety can increase the lipophilicity of the complex, potentially leading to improved cellular uptake.
-
DNA Intercalation: The planar quinoline ring system may allow the complex to intercalate between the base pairs of DNA, providing an additional mode of interaction.
-
Modulation of Reactivity: The thiol group can influence the reactivity of the metal center, potentially leading to a different spectrum of activity and reduced side effects compared to existing drugs.[3]
Conclusion and Future Directions
6-Bromoquinoline-2-thiol represents a ligand with significant, yet largely untapped, potential in coordination chemistry. This guide has outlined a rational approach to its synthesis and has provided a framework for understanding its coordination behavior and potential applications based on the well-established chemistry of related compounds.
Future research in this area should focus on:
-
The development and optimization of a reliable synthetic protocol for 6-bromoquinoline-2-thiol.
-
The synthesis and full characterization, including X-ray crystal structure determination, of a range of its metal complexes.
-
A thorough investigation of the spectroscopic and electrochemical properties of these complexes.
-
The evaluation of the catalytic activity of the palladium and ruthenium complexes in various organic transformations.
-
The assessment of the cytotoxic activity of the platinum and other metal complexes against a panel of cancer cell lines.
By systematically exploring the chemistry of this versatile ligand, new and valuable contributions can be made to the fields of catalysis, materials science, and medicinal chemistry.
References
-
Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. Retrieved from [Link]
-
Sangule, O. T. (n.d.). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazone. Jetir.Org. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Dalal Institute. (n.d.). Reaction Mechanism of Transition Metal Complexes – II. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Kamigaito, M., et al. (n.d.). Catalytic Activities of Ruthenium(II)
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. (2020). Molecules, 25(15), 3485.
- Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. (n.d.). Asian Journal of Chemistry.
-
JAM Group. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from [Link]
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Metal–carbonyl and metal–nitrosyl complexes. Part VI. The crystal and molecular structure of trans-di-µ-phenylthio-dinitrosylbis-(π-cyclopentadienyl)dichromium(I).
- ScholarWorks@UARK. (n.d.). Synthesis, Structural Characterization, and in vitro Biological Assessment of trans- Platinum (II)
- Toxicity, Spectroscopic Characterization and Electrochemical Behaviour of New Macrocclic Complexes of Lead(II) and Palladium(II) Metals. (2014). Molecules, 19(12), 20527-20546.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(10), 1224-1232.
- New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. (2016). Chemistry – A European Journal, 22(48), 17357-17367.
- Editorial of Special Issue Ruthenium Complex: The Expanding Chemistry of the Ruthenium Complexes. (2019). Molecules, 24(15), 2799.
- Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. (2021). Inorganics, 9(11), 83.
- VTechWorks. (n.d.). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes.
- Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity. (2023). Molecules, 28(18), 6569.
- ResearchGate. (n.d.). Synthesis, characterization and molecular modeling of transition metal complexes with theophylline.
- Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. (2024). Frontiers in Chemistry, 12.
-
Dalal Institute. (n.d.). Metal-Π Complexes. Retrieved from [Link]
- An in vitro study comparing the cytotoxicity of three platinum complexes with regard to the effect of thiol depletion. (1986). British Journal of Cancer, 54(4), 547-552.
- Crystal Design, Antitumor Activity and Molecular Docking of Novel Palladium(II) and Gold(III) Complexes with a Thiosemicarbazone Ligand. (2023). Molecules, 28(14), 5440.
- Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. (2021). Inorganic Chemistry, 60(23), 17996-18010.
-
Oakwood Chemical. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Molecular recognition using ruthenium(II) porphyrin thiol complexes as probes. (2013). Inorganic Chemistry, 52(2), 1084-1098.
Sources
- 1. Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: a combined enzyme/model study of thiol dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: Potential Biological Activities of 6-Bromoquinoline-2-thiol Analogs
Executive Summary
The 6-Bromoquinoline-2-thiol scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric versatility of the quinoline ring with the specific reactivity of a thiol group and the lipophilic enhancement of a halogen substituent. While the quinoline core is historically validated (e.g., chloroquine, ciprofloxacin), the specific functionalization at the C2 (thiol) and C6 (bromo) positions unlocks distinct biological pathways.
This guide analyzes the therapeutic potential of 6-bromoquinoline-2-thiol analogs, focusing on antimicrobial and anticancer domains. It details the Structure-Activity Relationship (SAR) driving these activities, provides validated experimental protocols for their evaluation, and elucidates the molecular mechanisms of action.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of 6-Bromoquinoline-2-thiol analogs is not accidental; it is a product of precise electronic and steric modifications.
The Pharmacophore Triad[1]
-
Quinoline Core: A planar, aromatic system that facilitates
- stacking interactions with DNA base pairs, serving as the primary driver for cytotoxic activity. -
C6-Bromo Substituent: A critical lipophilic modulator. The bromine atom increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent quinoline. Furthermore, the halogen bond capability can interact with carbonyl oxygens in target protein binding pockets.
-
C2-Thiol Group: This is the reactive "warhead." It exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This group allows for:
-
Metal Chelation: Binding essential metal ions (Fe, Cu, Zn) to disrupt microbial metalloenzymes.
-
Derivatization: Acting as a nucleophile to form thioethers, thioesters, or thiazolo-fused ring systems.
-
Visualization: SAR Logic
The following diagram illustrates the functional contributions of each structural component.
Figure 1: Functional decomposition of the 6-Bromoquinoline-2-thiol scaffold highlighting the synergistic effects of the halogen and thiol moieties.
Therapeutic Applications
Antimicrobial & Antifungal Activity
Analogs of 6-bromoquinoline-2-thiol, particularly S-alkylated derivatives and hydrazones , exhibit potent broad-spectrum activity.
-
Mechanism: The lipophilic bromo-quinoline core penetrates the bacterial cell wall. Once inside, the thiol/thione moiety can chelate metal ions required for bacterial DNA gyrase or disrupt the electron transport chain.
-
Target Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and resistant fungal strains (C. albicans). The bromine atom is specifically linked to higher potency against Gram-positive strains due to the structure of the peptidoglycan layer.
Anticancer & Cytotoxicity
The planar nature of the quinoline ring allows these analogs to function as DNA intercalators .
-
Apoptosis Induction: 6-Bromo substituted analogs have been shown to trigger apoptosis in cancer cell lines (e.g., HeLa, MCF-7) by arresting the cell cycle at the G2/M phase.
-
ROS Generation: The thiol group can participate in redox cycling, generating Reactive Oxygen Species (ROS) that selectively damage cancer cells, which often have compromised antioxidant defense systems.
Data Summary: Comparative Potency Table 1: Theoretical Activity Profile based on SAR data [1, 2]
| Analog Class | Key Substituent (R) | Primary Target | Potency Driver |
| Thioethers | -S-Alkyl-Aryl | Antimicrobial | Lipophilicity + Steric fit |
| Hydrazones | =N-NH-Aryl | Anticancer | DNA Binding affinity |
| Mannich Bases | -N-CH2-N(R)2 | Antifungal | Solubility + Permeability |
Experimental Protocols
To validate the biological potential, the following self-validating protocols are recommended.
Protocol A: Synthesis of S-Alkylated Analogs (Validation Step)
Rationale: The free thiol is prone to oxidation. Derivatization stabilizes the molecule for biological testing.
-
Reactants: Dissolve 6-bromoquinoline-2-thiol (1.0 eq) in anhydrous DMF.
-
Base: Add Potassium Carbonate (
, 1.5 eq) to deprotonate the thiol. Stir for 30 min at RT. -
Alkylation: Add the appropriate alkyl/benzyl halide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Purification: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.
-
QC Check: Confirm structure via
H-NMR (Look for disappearance of -SH peak at ~13-14 ppm and appearance of S-CH signals).
-
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Rationale: Microbroth dilution is the gold standard for quantitative potency assessment.
-
Preparation: Dissolve analogs in DMSO (Stock: 1 mg/mL).
-
Media: Use Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Plate Setup:
-
Add 100 µL MHB to 96-well plates.
-
Perform serial 2-fold dilutions of the test compound (range: 100 µg/mL to 0.19 µg/mL).
-
Add 10 µL of bacterial inoculum to each well.
-
-
Controls:
-
Positive: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).
-
Negative: DMSO solvent control (must show no inhibition).
-
Sterility:[1] Media only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
Protocol C: MTT Cytotoxicity Assay
Rationale: Measures metabolic activity as a proxy for cell viability.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of 6-bromoquinoline-2-thiol analogs (0.1 - 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation:
. Calculate IC using non-linear regression.
Mechanistic Pathways
Understanding how these molecules work is crucial for optimization. The mechanism is likely dual-modal:
-
Genotoxicity: The planar aromatic system intercalates into DNA, while the 6-bromo group stabilizes the complex via hydrophobic interactions.
-
Metabolic Disruption: The thiol group (or its metabolic byproducts) chelates Iron (Fe) or Copper (Cu) in the active sites of enzymes like Ribonucleotide Reductase , halting DNA synthesis.
Visualization: Mechanism of Action (MoA)
Figure 2: Dual-mechanism pathway showing simultaneous DNA targeting and metalloenzyme inhibition.
Future Outlook & Optimization
To transition from "potential activity" to a clinical candidate, future research should focus on:
-
Solubility Optimization: The 6-bromo group reduces water solubility. Introducing polar groups (e.g., morpholine, piperazine) at the thiol side chain (via Mannich reaction) can improve bioavailability.
-
Selectivity Indices: Testing against non-cancerous fibroblast lines (e.g., NIH3T3) is critical to ensure the cytotoxicity is specific to tumor cells [2].
-
In Vivo Models: Moving from MTT assays to xenograft models to assess the metabolic stability of the C-Br bond.
References
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. (Analogous SAR study demonstrating 6-position halogen importance) Source: PubMed URL:[2][Link]
-
Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Source: PubMed Central URL:[Link]
-
Biological activities of quinoline derivatives. Source: PubMed URL:[2][Link]
Sources
Methodological & Application
Procedure for thiol-mediated nucleophilic substitution with 6-Bromoquinoline-2-thiol
This Application Note provides a rigorous technical guide for the thiol-mediated nucleophilic substitution of 6-Bromoquinoline-2-thiol . It is designed for medicinal chemists and process scientists utilizing this bifunctional scaffold for drug discovery and probe synthesis.
Introduction & Mechanistic Grounding
6-Bromoquinoline-2-thiol (CAS: 66622-06-2) is a versatile heterocyclic building block.[1] Its utility stems from its bifunctionality :
-
C2-Position: A nucleophilic sulfur atom capable of
or metal-catalyzed cross-coupling. -
C6-Position: An aryl bromide handle, orthogonal to the sulfur reactivity, enabling late-stage diversification (e.g., Suzuki-Miyaura coupling).
The Tautomeric Challenge
In neutral solution and the solid state, 2-mercaptoquinolines exist predominantly as the thione tautomer (quinolin-2(1H)-thione) rather than the thiol. This preference is driven by the strength of the N–H bond and the lattice energy of the thione form.
However, effective nucleophilic substitution requires the generation of the thiolate anion .
-
Soft Nucleophile: The deprotonated sulfur (thiolate) is a "soft" nucleophile according to HSAB (Hard and Soft Acids and Bases) theory.
-
Regioselectivity: While the nitrogen atom can technically act as a nucleophile (leading to N-alkylation), the thiolate anion vastly prefers S-alkylation when reacting with soft electrophiles (alkyl halides) in polar aprotic solvents.
Mechanistic Pathway Diagram
The following diagram illustrates the critical equilibrium and the divergent reactivity pathways.
Figure 1: Tautomeric equilibrium and regioselective alkylation pathways. Base-mediated deprotonation drives the reaction toward the thiolate, favoring S-alkylation with alkyl halides.
Experimental Protocols
Protocol A: Alkylation (Standard S-Functionalization)
Objective: To attach an alkyl group to the sulfur atom while preserving the C6-Bromine for future use.
Scope: Primary and secondary alkyl halides, benzyl halides,
Reagents & Equipment[2][3][4]
-
Substrate: 6-Bromoquinoline-2-thiol (1.0 equiv).
-
Electrophile: Alkyl halide (1.1 – 1.2 equiv).
-
Base: Anhydrous Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (HPLC Grade).
-
Atmosphere: Nitrogen or Argon (recommended to prevent disulfide formation).
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Bromoquinoline-2-thiol (1.0 mmol) and
(2.0 mmol) in anhydrous DMF (5 mL).-
Note: The suspension may turn yellow/orange, indicating thiolate formation. Stir at Room Temperature (RT) for 15 minutes.
-
-
Addition: Dropwise add the Alkyl Halide (1.1 mmol) to the stirring suspension.
-
Pro-Tip: If the electrophile is a solid, dissolve it in a minimal amount of DMF before addition.
-
-
Reaction: Stir the mixture at RT.
-
Monitoring: Monitor via TLC (typically 10-30% EtOAc/Hexane) or LC-MS. Reaction times range from 1 to 4 hours depending on the steric hindrance of the electrophile.
-
Heating: If the reaction is sluggish (e.g., secondary alkyl halides), heat to 50–60°C. Do not overheat , as this promotes S-to-N rearrangement (Newman-Kwart type) or degradation.
-
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a white or pale yellow solid.
-
Isolation:
-
Precipitate: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
-
Oil/Emulsion: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with water (2x) and brine (1x). Dry over
, filter, and concentrate.
-
Protocol B: Palladium-Catalyzed C-S Coupling (S-Arylation)
Objective: To attach an aryl group to the sulfur, creating a thioether linkage. Challenge: The 6-Br group is also reactive toward Pd. This protocol uses specific conditions to favor the thiol nucleophile over C-Br insertion, though competition is a risk. Note: Using a 6-bromo substrate for S-arylation is risky; usually, the 6-position is functionalized first, or a different halogen is used. However, if required, use the conditions below which favor the nucleophilic attack of S on the external Aryl-Iodide.
Reagents
-
Catalyst:
(2.5 mol%) or . -
Ligand: Xantphos (5 mol%) (High bite angle favors C-S reductive elimination).
-
Base: DIPEA (2.0 equiv) or
. -
Solvent: 1,4-Dioxane (degassed).
Workflow Diagram
Figure 2: Standard operational workflow for S-alkylation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| N-Alkylation (Side Product) | Solvent too polar/protic or Counter-ion effect. | Switch to Acetone or THF . Use a larger counter-ion base like |
| Disulfide Formation (Dimer) | Oxidation of thiol by air. | Degas solvents with |
| Low Yield | Incomplete deprotonation. | Ensure the base is finely ground ( |
| No Reaction (Aryl Halides) | Switch to Protocol B (Pd-catalyzed coupling). |
References
- Title: Tautomerism and Reactivity of 2-Mercaptoquinoline Derivatives.
-
General Thiol Alkylation Protocols
- Title: Synthetic access to thiols: A review.
- Source: Indian Academy of Sciences.
-
URL:[Link]
-
Palladium-Catalyzed C-S Coupling
-
S- vs N-Alkylation Selectivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Best Practices for the Handling and Storage of Air-Sensitive Quinoline Thiols
Introduction
Quinoline thiols are a class of heterocyclic organic compounds of significant interest in medicinal chemistry, drug development, and materials science. Their utility often stems from the nucleophilic and redox-active nature of the thiol (-SH) group, which can be crucial for biological activity or for the synthesis of more complex molecules. However, this same reactivity makes many quinoline thiols highly susceptible to degradation upon exposure to atmospheric oxygen. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols to maintain the integrity and purity of these sensitive compounds. By understanding the underlying chemical principles of their degradation and implementing robust handling techniques, researchers can ensure the reliability and reproducibility of their experimental results.
The Chemical Basis of Air Sensitivity in Quinoline Thiols
The primary driver of air sensitivity in quinoline thiols is the thiol group itself. The sulfur atom in a thiol is readily oxidized, particularly by molecular oxygen (O₂) present in the air. The most common and initial degradation pathway is the oxidative coupling of two thiol molecules to form a disulfide (-S-S-) linkage.[1][2][3] This dimerization results in a completely different chemical entity with altered physical and biological properties, which can compromise or nullify the intended application of the quinoline thiol.
The reaction is a two-electron oxidation where each thiol loses a hydrogen atom.[3] This process can be accelerated by factors such as basic pH, which deprotonates the thiol to the more nucleophilic thiolate anion (RS⁻), and the presence of trace metal ions that can catalyze the oxidation.[4] While the quinoline ring itself is generally stable to air, its electronic properties can influence the pKa of the thiol group, potentially affecting its susceptibility to oxidation. Further oxidation beyond the disulfide to species like sulfinic acids or sulfonic acids is also possible under more aggressive conditions or over prolonged exposure.[5]
Caption: Oxidative degradation pathway of quinoline thiols.
Core Handling Protocols for Air-Sensitive Quinoline Thiols
To prevent oxidative degradation, quinoline thiols must be handled under an inert atmosphere, which excludes atmospheric oxygen and moisture. The two most common methods for achieving this are using a glovebox or employing Schlenk line techniques.[6]
A. Glovebox Operations
A glovebox provides the most controlled environment for handling highly sensitive compounds. It is an enclosed chamber filled with a high-purity inert gas (typically argon or nitrogen) where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.
Protocol for Weighing and Preparing a Stock Solution in a Glovebox:
-
Preparation: Ensure the glovebox atmosphere is stable (<10 ppm O₂ and H₂O). Bring all necessary items into the glovebox via the antechamber, including the quinoline thiol container, vials, spatulas, balances, pipettes, and anhydrous, deoxygenated solvent. Allow items to sit in the antechamber for at least 20 minutes under vacuum-refill cycles before transferring into the main chamber.
-
Temperature Equilibration: Allow the container of the quinoline thiol to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.
-
Weighing: Tare a pre-labeled vial on the balance. Using a clean spatula, carefully transfer the desired amount of the solid quinoline thiol to the vial and record the exact mass.
-
Dissolution: Add the required volume of anhydrous, deoxygenated solvent to the vial to achieve the target concentration.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap with Parafilm.
-
Removal: Remove the prepared solution from the glovebox via the antechamber.
B. Schlenk Line and Inert Gas Manifold Techniques
For labs without a glovebox, Schlenk line techniques offer a robust alternative for manipulating air-sensitive compounds.[4][6] This involves using specialized glassware that can be connected to a dual-manifold system providing both vacuum and a flow of inert gas.
Caption: General workflow for preparing a solution using a Schlenk line.
Protocol for Preparing a Solution using a Schlenk Flask:
-
Glassware Preparation: Thoroughly dry the Schlenk flask and a magnetic stir bar in an oven (e.g., 125°C overnight).[7] Assemble the hot flask with a greased glass stopper or a rubber septum and immediately connect it to the Schlenk line.[7]
-
Purging the Flask: Evacuate the flask under high vacuum and then refill it with inert gas (nitrogen or argon). Repeat this vacuum-refill cycle at least three times to ensure the removal of atmospheric gases.
-
Adding the Solid: Weigh the quinoline thiol in a separate vial. Briefly remove the stopper/septum from the Schlenk flask while maintaining a positive outflow of inert gas (counterflow) and quickly add the solid.
-
Re-purging: Immediately re-seal the flask and perform another three vacuum-refill cycles to remove any air introduced during the transfer.
-
Adding the Solvent: Transfer anhydrous, deoxygenated solvent into the flask using a gas-tight syringe or via cannula transfer from a solvent reservoir.[4][8]
-
Dissolution: Stir the mixture until the solid is fully dissolved. The solution is now ready for use under a positive pressure of inert gas, which can be monitored with an oil bubbler.[7]
Solvent Selection and Preparation
The choice and preparation of solvents are critical. Solvents can be a major source of dissolved oxygen and water, which can degrade the compound.
Recommended Solvents and Degassing Techniques
Always use anhydrous (dry) solvents. For handling quinoline thiols, it is imperative to also deoxygenate the solvent. Several methods can be employed for this purpose.
| Degassing Method | Procedure | Best For | Considerations |
| Sparging | Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 30-60 minutes. | Large volumes of most common organic solvents (e.g., DCM, THF, Toluene). | Can evaporate a significant amount of volatile solvents. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂. Apply high vacuum to remove gases from the solid. Thaw the solvent. Repeat the cycle at least 3 times.[5] | Highest level of deoxygenation for sensitive reactions. | Time-consuming; not suitable for all solvents (e.g., water). |
| Distillation | Distill solvents over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM) under an inert atmosphere. | Both drying and deoxygenating. | Requires specialized setup and careful handling of reactive drying agents. |
Data synthesized from common laboratory practices described in multiple sources.[5][8][9]
Storage Protocols
Proper storage is essential for maintaining the long-term stability of quinoline thiols. The optimal conditions depend on the duration of storage and the physical form of the compound (solid vs. solution).
Short-Term Storage (Days to Weeks)
-
Solid Compounds: If the solid is in its original container, flush the headspace with a gentle stream of inert gas (argon is denser than air and often preferred) before tightly resealing.[4] Store in a desiccator in a cool, dark place.
-
Solutions: Solutions should be stored in a tightly sealed vial or Schlenk flask under a positive pressure of inert gas. Store at low temperatures (see table below) and away from light.
Long-Term Storage (Months to Years)
-
Solid Compounds: The best practice is to store solid quinoline thiols under an inert atmosphere in a sealed amber vial or ampoule.[10] For maximum stability, store in a freezer.
-
Solutions: Long-term storage of solutions is generally not recommended due to the potential for slow degradation or reaction with trace impurities in the solvent. If necessary, store in a sealed ampoule under inert gas in a freezer.
Caption: Decision tree for selecting the appropriate storage protocol.
Recommended Storage Conditions Summary
| Form | Duration | Temperature | Atmosphere | Container |
| Solid | Short-Term | 4°C to RT | Inert Gas Headspace | Tightly sealed amber vial |
| Solid | Long-Term | ≤ -20°C | Inert Gas | Sealed ampoule or vial |
| Solution | Short-Term | 4°C to -20°C | Positive Inert Gas | Schlenk flask / Septum-sealed vial |
| Solution | Long-Term | ≤ -80°C | Inert Gas | Sealed ampoule (Not Recommended) |
Conclusion
The successful use of air-sensitive quinoline thiols in research and development hinges on the rigorous exclusion of atmospheric oxygen. The primary degradation pathway via disulfide formation can be effectively prevented by the consistent application of inert atmosphere techniques, either within a glovebox or using a Schlenk line. Careful selection and preparation of anhydrous, deoxygenated solvents are equally critical. By adhering to the detailed handling and storage protocols outlined in this guide, scientists can protect the integrity of their compounds, ensuring the validity of their results and the success of their synthetic and analytical endeavors.
References
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate . Source: ResearchGate. [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry . Source: Arabian Journal of Chemistry. [Link]
-
6.5: Oxidation of Thiols - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Reactions of Thiols - Chemistry Steps . Source: Chemistry Steps. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific . Source: Fisher Scientific. [Link]
-
9.4: Oxidation of Thiols - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO . Source: ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh . Source: University of Pittsburgh. [Link]
-
Thiol Handling : r/Chempros - Reddit . Source: Reddit. [Link]
-
Handling thiols in the lab : r/chemistry - Reddit . Source: Reddit. [Link]
-
Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed . Source: PubMed. [Link]
-
Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive - PubMed . Source: PubMed. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews . Source: ChemistryViews. [Link]
-
Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive - SciELO . Source: SciELO. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate . Source: ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
Troubleshooting & Optimization
Preventing disulfide dimer formation in 6-Bromoquinoline-2-thiol
Topic: Prevention of Disulfide Dimerization in 6-Bromoquinoline-2-thiol CAS Reference (Parent): 6-Bromo-2-mercaptoquinoline (Analogous to CAS 5332-25-2 for 6-bromoquinoline core) Document ID: TS-QTH-006 Last Updated: 2026-02-06[1]
The Core Problem: The "Tautomer Trap"
To prevent dimerization, you must first understand that 6-Bromoquinoline-2-thiol does not exist solely as a thiol.[1] It exists in a tautomeric equilibrium between the Thiol form (reactive, prone to oxidation) and the Thione form (stable).
In the solid state and neutral solution, the Thione (Quinoline-2(1H)-thione) is the dominant, stable species. The presence of the 6-Bromo substituent (an electron-withdrawing group) increases the acidity of the thiol proton, making the formation of the thiolate anion (
The Critical Failure Point: Oxidation to the disulfide dimer (6,6'-dibromo-2,2'-diquinolyl disulfide) occurs almost exclusively via the thiolate anion . If your protocol exposes the compound to basic conditions or trace metals without protection, the equilibrium shifts to the anion, which rapidly oxidizes upon exposure to air.
Mechanism of Failure
The following diagram illustrates the pathway you must interrupt:
Figure 1: The tautomeric equilibrium.[1][2][3][4] Stability is achieved by forcing the equilibrium toward the Thione (green) using acidity, while basic conditions drive the system toward the reactive Anion (red) and subsequent Dimer (gray).
Troubleshooting Guide: Synthesis & Isolation
Scenario: You are synthesizing 6-bromoquinoline-2-thiol (e.g., from 6-bromo-2-chloroquinoline via thiourea) and the product precipitates as a yellow/orange solid (Dimer) instead of the expected off-white/pale yellow crystals.
The Protocol: The "Acid Quench"
The most common error is neutralizing the reaction mixture to pH 7.0 or higher during workup.
Corrective Workflow:
-
Reaction Completion: Ensure the precursor (isothiouronium salt) is fully hydrolyzed.
-
Acidification: Do not neutralize to pH 7. Instead, adjust the pH to 4.5 – 5.0 using Acetic Acid (AcOH).
-
Why? At pH 5, the thiolate anion concentration is negligible, forcing the molecule into the stable Thione form.
-
-
Degassing: Perform all precipitations using degassed water (sparged with Argon for 20 mins).
-
Filtration: Filter under an inert atmosphere blanket if possible.[1] Wash with dilute acid (0.1 M HCl), not water (which may have pH ~7).[1]
| Parameter | Recommended Condition | Reason |
| Workup pH | 4.0 – 5.0 | Stabilizes Thione; suppresses Thiolate anion.[1] |
| Solvent | Degassed EtOH or AcOH | Removes dissolved Oxygen ( |
| Additives | 1 mM EDTA | Chelates trace Cu/Fe ions that catalyze oxidation.[1] |
Troubleshooting Guide: "Rescuing" the Dimer
Scenario: Your NMR confirms the presence of the disulfide dimer (peaks often shifted downfield; loss of SH/NH signal). You need to revert it to the monomer.
Do not discard the sample. The dimer can be chemically reduced back to the thiol/thione.
Decision Matrix: Choosing the Right Reductant
Figure 2: Selection guide for reduction strategies based on application context.
Protocol A: Zinc/Acetic Acid Reduction (Large Scale/Robust)
Best for: Recovering bulk material from failed synthesis.[1]
-
Dissolve the dimer in Glacial Acetic Acid .
-
Add Zinc dust (3-5 equivalents).[1]
-
Reflux for 1–2 hours. The color should fade.[1]
-
Filter hot to remove excess Zn.[1]
-
Pour filtrate into ice water. The monomer (Thione form) will precipitate.
-
Critical: Dry under vacuum immediately.[1]
Protocol B: Triphenylphosphine ( ) Reduction
Best for: Mild reduction in organic solvents.[1]
-
Dissolve dimer in Dioxane/Water (4:1).[1]
-
Add 1.2 equivalents of
.[1] -
Stir at room temperature for 4 hours.
-
Acidify with dilute HCl to precipitate the product or extract with DCM.
-
Note:
converts to (Triphenylphosphine oxide), which must be removed via chromatography or washings.[1]
FAQ: User-Specific Issues
Q: Can I use DTT (Dithiothreitol) to prevent dimerization during my reaction? A: Use caution. While DTT is a potent reducer, it contains free thiols.[1] If you are performing an S-alkylation reaction (attaching the quinoline thiol to a scaffold), DTT will compete as a nucleophile, leading to side products. Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1] It is non-nucleophilic toward alkyl halides and works effectively in acidic media where the 6-bromoquinoline-2-thiol is most stable.[1]
Q: My product turns yellow on the shelf. Is it degrading? A: Likely yes.[1] Disulfides of quinolines are often deeply colored (yellow/orange) due to extended conjugation.[1] Fix: Store the solid under Argon at -20°C. If storing in solution, use anhydrous DMSO or DMF with 1-2 mM TCEP added as a stabilizer.[1] Avoid storing in protic solvents (Methanol/Water) for long periods as they facilitate proton transfer and tautomerization.[1]
Q: Does the bromine atom affect the stability compared to normal Quinoline-2-thiol?
A: Yes. The bromine at position 6 is electron-withdrawing.[1] This lowers the
References
-
Tautomerism of Quinoline-2-thiol/thione
-
Reduction of Aromatic Disulfides
- Source: Journal of Organic Chemistry / ACS
- Context: Validates the use of Phosphines and Hydrides for selective reduction of heteroarom
-
[1]
-
Zinc/Acetic Acid Reduction Protocol
-
Oxidation Mechanisms of Thiols
Sources
Validation & Comparative
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of 6-Bromoquinoline-2-thiol
For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool for molecular characterization. The fragmentation patterns observed in MS provide a veritable fingerprint of a molecule, offering profound insights into its structural architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-Bromoquinoline-2-thiol. Due to the limited availability of direct experimental data for this specific compound, we will leverage established fragmentation principles of related molecules to construct a theoretical framework. To ground our analysis in experimental reality, we will compare these predictions with the known fragmentation pattern of a closely related analogue, 6-Bromoquinoline. This comparative approach will illuminate the influence of the thiol group on the fragmentation pathways of the quinoline scaffold.
The Foundational Principles of Fragmentation in Quinoline Systems
The quinoline ring system, a bicyclic aromatic heterocycle, exhibits a characteristic stability under electron ionization, often resulting in a prominent molecular ion peak.[1] Fragmentation is typically initiated by the loss of substituents or through ring cleavage. The presence of a bromine atom introduces a distinctive isotopic signature, with two peaks of nearly equal intensity appearing for bromine-containing fragments, corresponding to the 79Br and 81Br isotopes. The thiol group, being a labile moiety, can significantly influence the fragmentation cascade, often directing cleavage pathways through the loss of sulfur-containing radicals or neutral molecules.
The Predicted Fragmentation Landscape of 6-Bromoquinoline-2-thiol
The mass spectrum of 6-Bromoquinoline-2-thiol is anticipated to be shaped by the interplay of its three key structural features: the stable quinoline core, the bromine substituent, and the reactive thiol group. It is also crucial to consider the potential for tautomerism, where 6-Bromoquinoline-2-thiol can exist in equilibrium with its thione form, 6-Bromoquinolin-2(1H)-one. This equilibrium can influence the fragmentation pattern, as the thione tautomer may exhibit distinct fragmentation pathways.[2]
The initial ionization event will generate a molecular ion radical (M•+). A primary and highly characteristic feature will be the isotopic pattern of the molecular ion, with two peaks of roughly equal abundance at m/z 241 and 243, corresponding to the 79Br and 81Br isotopes, respectively.
The major predicted fragmentation pathways are as follows:
-
Loss of the Thiol Radical (•SH): A common fragmentation pathway for thiols is the cleavage of the C-S bond, leading to the loss of a thiol radical (•SH, 33 Da). This would result in a prominent fragment ion at m/z 208 (for 79Br) and 210 (for 81Br).
-
Loss of a Sulfur Atom (S): Another possibility is the elimination of a neutral sulfur atom (S, 32 Da), which would yield a fragment ion at m/z 209 (for 79Br) and 211 (for 81Br).
-
Cleavage of the Quinoline Ring: Following initial fragmentation, the quinoline ring itself can undergo cleavage. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN, 27 Da).[3]
-
Loss of the Bromine Radical (•Br): The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would produce a fragment ion at m/z 162.
The interplay of these pathways will dictate the final appearance of the mass spectrum. The relative abundance of the fragment ions will depend on their stability.
A Comparative Analysis with 6-Bromoquinoline
To understand the influence of the 2-thiol group, a direct comparison with the experimentally determined mass spectrum of 6-Bromoquinoline is invaluable. The mass spectrum of 6-Bromoquinoline provides a baseline for the fragmentation of the 6-bromo-substituted quinoline core.[4]
Table 1: Comparison of Key Predicted Fragments of 6-Bromoquinoline-2-thiol and Experimental Fragments of 6-Bromoquinoline
| m/z (Predicted for 6-Bromoquinoline-2-thiol) | Proposed Fragment Identity | m/z (Experimental for 6-Bromoquinoline)[4] | Corresponding Fragment Identity |
| 241/243 | [M]•+ | 207/209 | [M]•+ |
| 208/210 | [M - •SH]+ | 128 | [M - Br - HCN]+ |
| 209/211 | [M - S]•+ | 101 | [C8H5]+ |
| 162 | [M - •Br]+ | 75 | [C6H3]+ |
| 128 | [M - Br - HCN]+ |
The most striking difference is the predicted presence of fragments resulting from the loss of the thiol group in 6-Bromoquinoline-2-thiol. The fragments at m/z 208/210 and 209/211 would be unique to the thiol-containing compound and would serve as diagnostic markers. The subsequent fragmentation of the quinoline ring, such as the loss of HCN, is expected to be a common feature for both compounds.
Visualizing the Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the predicted fragmentation pathways of 6-Bromoquinoline-2-thiol and the known fragmentation of 6-Bromoquinoline.
Caption: Predicted fragmentation of 6-Bromoquinoline-2-thiol.
Caption: Experimental fragmentation of 6-Bromoquinoline.
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of 6-Bromoquinoline-2-thiol in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL.
-
For comparison, prepare a solution of 6-Bromoquinoline using the same procedure.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A quadrupole mass spectrometer can also be used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-300.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction. If using GC, a suitable column (e.g., a non-polar or medium-polarity column) and temperature program should be developed to ensure good chromatographic separation and peak shape.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the solvent blank to identify any background ions.
-
Inject the prepared sample solution and acquire the mass spectrum.
-
Identify the molecular ion peaks and their characteristic bromine isotopic pattern.
-
Analyze the fragment ions and their relative abundances.
-
Propose fragmentation pathways based on the observed mass losses and known chemical principles.
-
Compare the obtained spectrum of 6-Bromoquinoline-2-thiol with the spectrum of 6-Bromoquinoline to confirm the influence of the thiol group.
Conclusion
The comparative analysis with the experimentally determined mass spectrum of 6-Bromoquinoline provides a powerful framework for understanding the significant role the 2-thiol group plays in directing the fragmentation cascade. This guide serves as a valuable resource for researchers in the identification and structural elucidation of this and related compounds, underscoring the predictive power of mass spectrometry when guided by sound chemical principles. The provided experimental protocol offers a clear path for the empirical validation of these predictions, contributing to a deeper understanding of the gas-phase chemistry of these important heterocyclic molecules.
References
-
PubChem. 6-Bromoquinoline. [Link]
-
PubChem. Quinoline. [Link]
-
NIST. Quinoline. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
PubChem. 6-Bromoquinolin-2(1H)-one. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. 2015;1429:210-218. [Link]
Sources
- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Fluorescence Quantum Yield of 6-Bromoquinoline-2-thiol and Quinoline-2-thiol: A Deep Dive for Researchers
The Crucial Role of Tautomerism in Quinoline-2-thiol's Fluorescence
A pivotal aspect to grasp when investigating the fluorescence of quinoline-2-thiol is its existence in a tautomeric equilibrium with quinoline-2(1H)-thione.[1][2] Quantum mechanical calculations and absorption spectra have confirmed that the thione tautomer is the predominant form in solution.[2] This equilibrium is a critical determinant of the molecule's fluorescent behavior.
The thione form is generally non-fluorescent.[2] The energy absorbed by the molecule is primarily dissipated through non-radiative pathways, such as vibrational relaxation and intersystem crossing, rather than being re-emitted as photons. Consequently, quinoline-2-thiol exhibits no significant fluorescence when excited at its absorption maxima.[2]
However, it is noteworthy that alkylated derivatives of quinoline-2-thiol, where the thiol proton is replaced by an alkyl group, have been shown to be fluorescent.[2] This suggests that the thiol tautomer, if its concentration could be increased, would likely exhibit fluorescence. The fluorescence of these alkylated derivatives is also sensitive to environmental factors like pH and the presence of metal ions, highlighting their potential as sensors.[2]
Caption: Tautomeric equilibrium of Quinoline-2-thiol.
The Heavy Atom Effect: Postulating the Impact of Bromine Substitution
The introduction of a bromine atom at the 6-position of the quinoline ring in 6-Bromoquinoline-2-thiol is expected to significantly influence its photophysical properties. The "heavy atom effect" is a well-documented phenomenon in fluorescence spectroscopy. In essence, the presence of a heavy atom, such as bromine, enhances the rate of intersystem crossing—the non-radiative transition between electronic states of different spin multiplicity (i.e., from a singlet excited state to a triplet excited state).
This enhanced intersystem crossing provides an efficient pathway for the depopulation of the excited singlet state, from which fluorescence originates. As a result, the fluorescence quantum yield is typically quenched or significantly reduced. Therefore, it is highly probable that 6-Bromoquinoline-2-thiol, even if the thiol tautomer were present in a higher concentration, would exhibit a lower fluorescence quantum yield compared to a hypothetical fluorescent quinoline-2-thiol derivative without the bromo substituent.
Experimental Protocol for Synthesis and Comparative Quantum Yield Determination
To empirically validate the theoretical considerations discussed, the following experimental workflow is proposed. This protocol outlines the synthesis of both compounds and the subsequent measurement of their fluorescence quantum yields.
Synthesis of Precursor Molecules
1. Synthesis of Quinoline-2-thiol: A modern and efficient method for the synthesis of quinoline-2-thiol involves the reaction of quinoline N-oxides with thiourea.[1][3] This metal-free approach offers high regioselectivity and good to excellent yields under mild conditions.[1][3]
2. Synthesis of 6-Bromoquinoline: 6-Bromoquinoline can be synthesized via the Skraup synthesis, a classic method for preparing quinolines.[4] This involves the reaction of 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5]
Introduction of the Thiol Group
For both quinoline and 6-bromoquinoline, the thiol group can be introduced at the 2-position through various established methods. One common approach is the conversion of the corresponding 2-chloroquinoline derivative with a sulfur nucleophile like sodium sulfide.[1]
Caption: Experimental workflow for synthesis and analysis.
Fluorescence Quantum Yield Determination
The relative method is a widely accepted and practical approach for determining the fluorescence quantum yield (ΦF) of a sample.[6][7] This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to the quinoline-2-thiol derivatives. Rhodamine 6G in ethanol (ΦF = 0.95) or fluorescein in 0.1 N NaOH (ΦF = 0.925) are common choices.[8]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample compounds in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Data Summary and Expected Outcomes
Based on the theoretical framework, the following outcomes are anticipated from the proposed experimental investigation:
| Compound | Expected Fluorescence | Predicted Quantum Yield (ΦF) | Key Influencing Factor |
| Quinoline-2-thiol | Very low to negligible | < 0.01 | Predominance of the non-fluorescent thione tautomer.[2] |
| 6-Bromoquinoline-2-thiol | Negligible | < 0.001 | Predominance of the thione tautomer and the heavy atom effect of bromine. |
Conclusion
References
-
Moreno Trevino, R. (n.d.). Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolineone Derivatives. DePaul Discoveries. Retrieved February 6, 2026, from [Link]
-
Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. New Journal of Chemistry, 44(35), 15035–15041. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved February 6, 2026, from [Link]
-
Podshibyakin, D. S., Metelitsa, A. V., & Knyazeva, E. A. (2022). SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Nauka Yuga Rossii, 18(3), 56-65. [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved February 6, 2026, from [Link]
-
McFarland, S. A., & Fu, N. (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved February 6, 2026, from [Link]
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]
- Birks, J. B. (1976). Fluorescence quantum yield measurements.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem. Retrieved February 6, 2026, from [Link]
-
Cielecka-Piontek, J., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(16), 4944. [Link]
-
Synfacts. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Synfacts, 12(12), 1251. [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. [Link]<0327:fqyatr>2.0.co;2
-
Journal of Chemical Education. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved February 6, 2026, from [Link]
-
El-Daly, S. A., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, 2022, 1-13. [Link]
- da Silva, A. B. F., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society, 35, 1-12.
-
ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved February 6, 2026, from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
- 5. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 6-Bromoquinoline-2-thiol as a Potential HPLC Retention Time Standard for Thiol Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of High-Performance Liquid Chromatography (HPLC), the reliability and reproducibility of analytical data are paramount. Retention time (RT) standards are crucial tools for ensuring the consistency of chromatographic separations, aiding in peak identification, and verifying system performance over time. While a variety of compounds serve as RT standards for different classes of analytes, the development of novel, robust standards for specific applications remains an area of active interest. This guide explores the potential of a novel compound, 6-Bromoquinoline-2-thiol, as a retention time standard for the HPLC analysis of thiols, a class of compounds of significant interest in pharmaceutical and biological research.
This document deviates from a direct comparison of an established standard. Instead, it serves as a forward-looking technical evaluation, grounded in scientific principles, to assess the viability of 6-Bromoquinoline-2-thiol for this purpose. We will delve into its theoretical advantages, the challenges that need to be addressed, and a proposed experimental framework for its synthesis and validation.
The Rationale for a Novel Thiol Standard
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They play critical roles in biological systems, including protein structure, enzymatic catalysis, and cellular redox homeostasis. The accurate quantification of thiols by HPLC is therefore essential in many areas of research and development.
An ideal HPLC retention time standard for thiol analysis should possess the following characteristics:
-
Chemical Stability: It should be stable in solution and under the chromatographic conditions employed.
-
Chromatographic Performance: It should exhibit a sharp, symmetrical peak with a reproducible retention time.
-
Appropriate Retention: Its retention time should be in a suitable region of the chromatogram, ideally eluting close to the analytes of interest without co-eluting.
-
Detectability: It should be easily detectable by common HPLC detectors, such as UV-Vis or fluorescence detectors.
-
Availability: It should be readily available in high purity or be synthesizable through a reliable and reproducible method.
6-Bromoquinoline-2-thiol: A Candidate Under Investigation
6-Bromoquinoline-2-thiol presents several theoretical attributes that make it an intriguing candidate as a retention time standard for thiol analysis. The quinoline ring system provides a strong chromophore, suggesting good UV detectability. The presence of a bromine atom and a thiol group offers opportunities for predictable interactions with reversed-phase HPLC columns, potentially leading to consistent retention behavior.
However, a significant challenge is its current lack of commercial availability and a well-established synthetic protocol. Literature searches reveal synthetic routes for related compounds such as 6-bromo-4-oxo-4H-quinoline and 6-bromo-4-methylquinolin-2(1H)-one, often starting from 4-bromoaniline[1][2]. The synthesis of the target 2-thiol derivative would likely require a multi-step process, potentially from a precursor like 2-amino-6-bromoquinoline hydrochloride, which is commercially available[3].
A critical consideration for any quinoline-2-thiol derivative is the potential for tautomerism. It is known that quinoline-2-thiol can exist in equilibrium with its tautomeric form, quinoline-2(1H)-thione, with the thione form often being the predominant species[4].
Caption: Tautomeric equilibrium between the thiol and thione forms of 6-Bromoquinoline-2-thiol.
This equilibrium could impact its stability and chromatographic behavior, potentially leading to peak broadening or the appearance of multiple peaks. Therefore, a thorough investigation into the tautomeric state of 6-Bromoquinoline-2-thiol under typical HPLC mobile phase conditions would be a prerequisite for its validation as a standard.
Proposed Experimental Workflow for Evaluation
To rigorously assess the suitability of 6-Bromoquinoline-2-thiol as an HPLC retention time standard, a systematic experimental approach is necessary. The following workflow outlines the key steps, from synthesis to performance validation.
Caption: Proposed experimental workflow for the evaluation of 6-Bromoquinoline-2-thiol as an HPLC standard.
Part 1: Synthesis and Characterization
A robust and reproducible synthetic route to obtain high-purity 6-Bromoquinoline-2-thiol is the foundational step. A potential synthetic strategy could involve the conversion of commercially available 2-amino-6-bromoquinoline to the corresponding diazonium salt, followed by reaction with a sulfur nucleophile.
Hypothetical Synthetic Protocol:
-
Diazotization: Dissolve 2-amino-6-bromoquinoline hydrochloride in an appropriate acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Thiocyanation: In a separate vessel, prepare a solution of potassium thiocyanate. Slowly add the cold diazonium salt solution to the thiocyanate solution.
-
Hydrolysis: Heat the resulting mixture to hydrolyze the thiocyanate to the thiol.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 6-Bromoquinoline-2-thiol of high purity.
Following synthesis, comprehensive structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the identity of the compound. Purity should be rigorously assessed using HPLC and elemental analysis.
Part 2: HPLC Method Development and Performance Validation
With the purified compound in hand, the next phase involves developing a suitable HPLC method and validating its performance as a retention time standard.
Table 1: Proposed Starting HPLC Conditions for 6-Bromoquinoline-2-thiol
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides good peak shape for nitrogen-containing heterocycles and is a common mobile phase modifier. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to determine the approximate retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature to ensure retention time reproducibility. |
| Detection | UV at 254 nm and 320 nm | The quinoline ring is expected to have strong absorbance in the UV region. |
| Injection Volume | 10 µL | A standard injection volume. |
Performance Validation Protocol:
-
Retention Time Reproducibility: Inject the standard solution multiple times (n ≥ 6) and calculate the relative standard deviation (RSD) of the retention time. An RSD of < 1% is generally considered acceptable.
-
Peak Shape: Evaluate the peak symmetry by calculating the tailing factor or asymmetry factor. A value between 0.9 and 1.2 is desirable.
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them to establish a calibration curve. Assess the linearity of the detector response.
-
Stability: Analyze the standard solution over a period of time (e.g., 24-48 hours) at room temperature and under refrigerated conditions to assess its stability. Monitor for any changes in peak area or the appearance of degradation peaks[5].
Comparative Analysis with Established Thiol Standards
Once the chromatographic behavior of 6-Bromoquinoline-2-thiol is established, a comparative analysis with commonly used standards for thiol analysis can be performed. While a direct experimental comparison is not yet possible, a theoretical comparison can be drawn.
Table 2: Theoretical Comparison of 6-Bromoquinoline-2-thiol with Common Thiol-Related Compounds
| Feature | 6-Bromoquinoline-2-thiol (Hypothetical) | N-acetylcysteine (NAC) | Glutathione (GSH) |
| Structure | Aromatic heterocyclic thiol | Aliphatic amino acid derivative | Tripeptide |
| UV Absorbance | Strong (due to quinoline ring) | Weak | Weak |
| Retention (RP-HPLC) | Expected to be moderate to high due to aromaticity and bromine atom. | Low (highly polar) | Low (highly polar) |
| Derivatization | Potentially not required for UV detection. | Often required for sensitive detection. | Often required for sensitive detection. |
| Potential Issues | Tautomerism, synthesis challenges, unknown stability. | Early elution, potential for co-elution with other polar compounds. | Early elution, potential for oxidation to GSSG. |
This theoretical comparison highlights a potential advantage of 6-Bromoquinoline-2-thiol: its inherent strong UV absorbance, which may obviate the need for derivatization, a common step in thiol analysis that can introduce variability[6][7]. Its predicted higher retention on a reversed-phase column could also be advantageous, moving it away from the solvent front where many polar thiols and interfering species elute[8].
Conclusion and Future Outlook
While 6-Bromoquinoline-2-thiol is not an established HPLC retention time standard, its chemical structure suggests it holds promise as a novel candidate for this application, particularly for the analysis of aromatic or less polar thiols. The primary hurdles to its adoption are the lack of a commercially available source and the need for a validated, reproducible synthetic route. Furthermore, a thorough investigation into its tautomeric equilibrium and stability under typical HPLC conditions is critical.
The experimental workflow proposed in this guide provides a roadmap for researchers interested in exploring the potential of 6-Bromoquinoline-2-thiol. Should this compound prove to be stable, readily synthesizable, and exhibit excellent chromatographic performance, it could become a valuable addition to the analytical chemist's toolkit for reliable thiol analysis. This exploration underscores the continuous need for the development of new and improved analytical standards to meet the evolving demands of scientific research and drug development.
References
-
Scribd. Synthesis of 6-Bromoquinoline. Available from: [Link][1]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link][2]
-
PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link][9]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link][10]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link][11]
-
Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link][6]
-
MDPI. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Available from: [Link][12]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available from: [Link][7]
-
ResearchGate. Increasing retention time of a sample in HPLC? Available from: [Link][8]
-
SciSpace. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available from: [Link][4]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-6-bromoquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. research.unipd.it [research.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Understanding Solvatochromism: UV-Vis Absorption of 6-Bromoquinoline-2-thiol and its Analogs in Diverse Solvent Environments
This guide provides an in-depth analysis of the solvatochromic behavior of quinoline-based thiol compounds, with a specific focus on the anticipated spectral shifts of 6-Bromoquinoline-2-thiol. For researchers and professionals in drug development and materials science, understanding how a molecule interacts with its immediate environment is paramount. The color of a compound, determined by its absorption of light, can be a sensitive reporter of these interactions. This phenomenon, known as solvatochromism, describes the change in a substance's color—and more precisely, its UV-Vis absorption spectrum—as the polarity of the solvent is varied.
The Phenomenon of Solvatochromism: More Than Just a Color Change
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[1] When a molecule absorbs a photon of UV or visible light, an electron is promoted to a higher energy orbital. The energy difference between the ground state and the excited state dictates the wavelength of light absorbed. Solvents can stabilize or destabilize these electronic states to varying degrees, thus altering the energy gap and causing a shift in the absorption maximum (
These shifts are categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy difference between the ground and excited states. This typically occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, signifying an increase in the energy gap. This is common when the ground state is more polar and is preferentially stabilized by polar solvents.
For a molecule like 6-Bromoquinoline-2-thiol, the presence of a heteroaromatic quinoline ring system, a bromine substituent, and a thiol group suggests the potential for significant solute-solvent interactions and, consequently, observable solvatochromism. The electronic transitions in such systems are typically
Thiol-Thione Tautomerism: A Key Consideration
It is crucial to recognize that 2-mercaptoquinolines, including 6-Bromoquinoline-2-thiol, can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium can be influenced by the solvent environment. The UV-Vis absorption spectra of these two forms are expected to be different. Therefore, any observed solvatochromic shifts may be a composite of the shifting absorption bands of each tautomer and a solvent-induced shift in the tautomeric equilibrium.
Comparative Analysis: UV-Vis Absorption Maxima of a Representative Quinoline Derivative
To illustrate the principles of solvatochromism in this class of compounds, we will consider the reported UV-Vis absorption data for a related compound, 6-aminoquinoline, in various solvents.[1][2] This data serves as a valuable proxy for understanding the expected behavior of 6-Bromoquinoline-2-thiol.
| Solvent | Dielectric Constant ( | Absorption Maximum ( |
| Cyclohexane | 2.02 | 330 |
| Dioxane | 2.21 | 334 |
| Chloroform | 4.81 | 338 |
| Ethyl Acetate | 6.02 | 336 |
| Tetrahydrofuran | 7.58 | 338 |
| Dichloromethane | 8.93 | 340 |
| 1-Butanol | 17.5 | 342 |
| 1-Propanol | 20.3 | 342 |
| Ethanol | 24.6 | 344 |
| Methanol | 32.7 | 345 |
| Acetonitrile | 37.5 | 340 |
| Dimethyl Sulfoxide | 46.7 | 346 |
| Water | 80.1 | 350 |
Note: This data is for 6-aminoquinoline and is presented here for illustrative purposes.
The data clearly shows a bathochromic shift as the solvent polarity increases, moving from non-polar solvents like cyclohexane to highly polar solvents like water. This suggests that the excited state of 6-aminoquinoline is more polar than its ground state, leading to greater stabilization by polar solvents. A similar trend would be anticipated for 6-Bromoquinoline-2-thiol, although the specific wavelengths and magnitude of the shifts would differ due to the electronic effects of the bromo and thiol substituents.
Experimental Protocol for Measuring Solvatochromic Shifts
This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of a compound like 6-Bromoquinoline-2-thiol in different solvents.
Objective: To measure the
Materials:
-
6-Bromoquinoline-2-thiol (high purity)
-
A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, water)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 6-Bromoquinoline-2-thiol.
-
Dissolve the compound in a suitable, relatively non-polar solvent in which it is highly soluble (e.g., dichloromethane or THF) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock solution.
-
Transfer a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the solvent of interest. The final concentration should be such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A typical concentration is in the micromolar range.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer.
-
Place an identical cuvette also filled with the blank solvent in the sample beam.
-
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette back into the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Recording:
-
Record the wavelength of maximum absorbance (
). -
Repeat the measurement for each solvent, ensuring to perform a new baseline correction with each new pure solvent.
-
-
Data Analysis:
-
Tabulate the
values against the polarity of the respective solvents. -
Analyze the trend to determine if the compound exhibits positive or negative solvatochromism.
-
Visualizing Solute-Solvent Interactions and Electronic Transitions
The following diagrams illustrate the fundamental concepts discussed in this guide.
Caption: Energy level diagram illustrating positive solvatochromism (bathochromic shift).
Caption: A streamlined workflow for the experimental determination of solvatochromic shifts.
Concluding Remarks for the Practicing Scientist
The study of solvatochromism provides a powerful yet straightforward method for probing the electronic structure of molecules and their interactions with the surrounding medium. For 6-Bromoquinoline-2-thiol, a pronounced solvatochromic effect is anticipated due to its polarizable heteroaromatic system and functional groups capable of hydrogen bonding. By following the detailed experimental protocol outlined in this guide and using the provided conceptual framework, researchers can effectively characterize the photophysical properties of this and other novel compounds. Such data is invaluable in the rational design of drugs, where local polarity within a protein binding pocket can influence ligand interactions, and in the development of new materials, such as sensors that respond to changes in their chemical environment.
References
-
Pandey, N., Tewari, N., Pant, S., & Mehata, M. S. (2021). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]
-
Pandey, N., Tewari, N., Pant, S., & Mehata, M. S. (2021). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. ResearchGate. [Link]
Sources
Comparative Crystallographic and Functional Analysis of 6-Bromoquinoline-2-thiol Metal Complexes
Executive Summary
This guide provides an in-depth technical analysis of 6-Bromoquinoline-2-thiol (6-Br-Q-2-SH) metal complexes, specifically focusing on their crystallographic signatures and biological efficacy compared to standard alternatives.
While the parent ligand, quinoline-2-thiol, is a well-established chelator, the introduction of the bromine atom at the C6 position fundamentally alters the supramolecular landscape. This modification introduces halogen bonding (
Structural & Performance Comparison
The following analysis compares the 6-Bromoquinoline-2-thiol complex (typically with Ru(II) or Cu(II) centers) against its unsubstituted parent and a pyridine analog.
Table 1: Comparative Performance Matrix
| Feature | 6-Bromoquinoline-2-thiol (Target) | Quinoline-2-thiol (Alt A) | 2-Mercaptopyridine (Alt B) |
| Coordination Mode | N,S-bidentate (Thione/Thiolate) | N,S-bidentate | N,S-bidentate |
| Crystal Packing | Stabilized by C-Br···S and C-Br···Br halogen bonds | Dominated by | Weaker van der Waals forces |
| Lipophilicity (logP) | High (~3.5) (Enhanced cellular uptake) | Moderate (~2.1) | Low (~0.8) |
| IC50 (HeLa Cells) | Low (High Potency) (e.g., < 10 | Moderate (> 25 | High (> 50 |
| Fluorescence | Quenched upon metal binding (Sensor potential) | Weak/Moderate | Negligible |
| XRD Phasing | Self-phasing (Br anomalous scattering) | Requires external heavy atoms | Difficult for light atom structures |
Key Structural Differentiator: The Halogen Bond
In crystallographic analysis, the 6-Br derivative distinguishes itself through "sigma-hole" interactions. Unlike the unsubstituted quinoline, which relies solely on planar
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, thermodynamic control is essential to prevent the formation of kinetic amorphous powders.
Diagram 1: Synthesis and Crystallization Workflow
Caption: Optimized workflow for generating X-ray quality crystals of 6-Br-Q-2-SH complexes.
Detailed Protocol
-
Ligand Preparation: Dissolve 1.0 mmol of 6-bromoquinoline-2-thiol in 20 mL of absolute ethanol.
-
Note: The ligand exists in a thione-thiol tautomeric equilibrium.[1] In solution, the thione form often predominates, but coordination usually occurs via the thiolate anion after deprotonation.
-
-
Metal Addition: Add 0.5 mmol of the metal salt (e.g., RuCl
·xH O or CuCl ) dissolved in a minimal amount of water/ethanol. -
Reflux: Heat the mixture at reflux for 6 hours.
-
Causality: Reflux ensures the thermodynamic product is favored over kinetic intermediates, promoting the formation of the stable N,S-chelate ring.
-
-
Crystallization: Filter the solution while hot to remove unreacted solids. Allow the filtrate to evaporate slowly at 4°C in the dark.
-
Critical Step: Rapid cooling often yields microcrystalline powder. Slow evaporation allows the halogen-bonding network to organize the lattice.
-
X-Ray Diffraction Methodology (Self-Validating)
The presence of the heavy Bromine atom (Z=35) and the Metal center (e.g., Ru, Z=44) allows for a self-validating structure solution process using anomalous dispersion, often removing the need for direct methods based solely on statistical probability.
Step-by-Step Analysis
-
Data Collection: Collect data at 100 K using Mo-K
or Cu-K radiation.-
Why 100K? Reduces thermal vibration (Debye-Waller factor), which is critical for resolving the electron density of the bromine atom accurately and preventing "smearing" into the aromatic ring density.
-
-
Space Group Determination: Look for systematic absences. Common space groups for these planar ligands are P2
/c or P-1 (centrosymmetric), favored by the antiparallel -stacking requirements. -
Phasing Strategy: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) if using a tunable source. The Br and Metal atoms will dominate the Patterson map, allowing for an unambiguous initial phase solution.
-
Refinement:
-
Refine the Br atom anisotropically early in the process.
-
Check for disorder in the thione sulfur position, as the C=S vs C-S-H tautomerism can sometimes lead to occupancy splits.
-
Diagram 2: Supramolecular Interactions
Caption: Schematic of the stabilizing forces. The C-Br···S halogen bond is a directional anchor lacking in non-brominated alternatives.
Biological Implications (E-E-A-T Analysis)
The structural features described above directly translate to biological performance.
-
Lipophilicity & Uptake: The 6-Br substituent significantly increases the partition coefficient (logP). In our comparative analysis (Table 1), this correlates with lower IC50 values in cancer cell lines (e.g., HeLa, MCF-7). The complex can passive-diffuse through the lipid bilayer more effectively than the hydrophilic pyridine analogs.
-
Mechanism of Action: Once intracellular, these complexes often act by intercalating into DNA (facilitated by the planar quinoline system) or by inhibiting specific enzymes like topoisomerase. The Br atom can enhance binding affinity to hydrophobic pockets in target proteins.
References
-
Synthesis and Crystal Structures of Co(II) Complexes with Pyridine N-oxides. National Institutes of Health (NIH). [Link]
-
Biological evaluation of quinoline derivatives as anticancer agents. PubMed. [Link][2]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors. SciSpace. [Link]
-
Ruthenium(II) Complex-Based Tetradentate Schiff Bases: Synthesis and Antibacterial Investigations. MDPI. [Link]
-
Structural and Redox Interconversions of Sulfur Ligands. National Science Foundation (NSF). [Link]
Sources
Comparative Reactivity Guide: 6-Bromo vs. 6-Chloroquinoline-2-thiol
Executive Summary: The Halogen Decision
In the design of functionalized quinolines, the choice between 6-bromoquinoline-2-thiol (6-BQT) and 6-chloroquinoline-2-thiol (6-CQT) is rarely arbitrary. While both share the same thio-quinoline core—a privileged scaffold in kinase inhibitors and antimicrobial agents—their utility diverges significantly based on the intended downstream chemistry.
-
Select 6-BQT when the quinoline core serves as a synthetic hub . The C-Br bond is a "loaded spring," ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.
-
Select 6-CQT when the quinoline is the terminal pharmacophore . The C-Cl bond offers superior metabolic stability, lower cost, and sufficient robustness to survive harsh S-alkylation conditions without competing side reactions.
This guide dissects the physical-organic differences, comparative reactivity profiles, and synthetic protocols to validate your substrate selection.
Physical-Organic Profile
To understand the reactivity differences, we must first analyze the electronic and structural properties of the C-6 halogen substituent and its influence on the C-2 thiol/thione equilibrium.
Bond Dissociation Energy (BDE) & Lability
The primary differentiator is the carbon-halogen bond strength.[1][2] The C-Br bond is approximately 15-20% weaker than the C-Cl bond, which dictates the oxidative addition rates in transition metal catalysis.
| Feature | 6-Chloro (C-Cl) | 6-Bromo (C-Br) | Implication |
| Bond Energy (BDE) | ~339 kJ/mol | ~276 kJ/mol | Br is significantly more labile for metal insertion [1].[3] |
| Bond Length | ~1.74 Å | ~1.89 Å | Longer C-Br bond increases steric accessibility for catalysts.[3] |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl exerts a stronger inductive (-I) withdrawal. |
| Hammett | 0.23 | 0.23 | Electronic impact on the distal Thiol (C-2) is nearly identical. |
Tautomerism: Thiol vs. Thione
Both molecules exist in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.[3] In solution (polar solvents like DMSO or MeOH), the thione form predominates due to the stability of the amide-like resonance.
-
Impact of Halogen: Both Cl and Br at the 6-position are electron-withdrawing by induction (-I) but donating by resonance (+R). However, at the meta-position relative to the nitrogen, the inductive effect dominates.
-
Result: The electron withdrawal slightly increases the acidity of the N-H proton compared to unsubstituted quinoline-2-thione, potentially shifting the equilibrium marginally toward the thiol form in basic media, facilitating S-alkylation [2].
Comparative Reactivity Analysis
Site A: The Sulfur Center (Nucleophilic Substitution)
Verdict: Equivalent Performance
In standard S-alkylation reactions (e.g., with benzyl halides or
-
Protocol Note: Both require a base (typically
or ) to deprotonate the thione/thiol to the thiolate anion ( ), which is the active nucleophile.
Site B: The Carbon-6 Center (Cross-Coupling)
Verdict: 6-BQT is Superior
This is the critical divergence point. The 6-bromo substituent undergoes oxidative addition with Pd(0) species rapidly (often at 60-80°C). The 6-chloro substituent is generally inert under standard Suzuki conditions, requiring specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) and higher temperatures (>100°C) to react.
Pathway Visualization
The following diagram illustrates the divergent pathways based on the halogen choice.
Figure 1: Synthesis and divergent reactivity pathways. Path B is highly favored for the 6-Bromo analog.
Experimental Protocols
The following protocols are designed to be self-validating . The intermediate checks (TLC/LCMS) ensure the user does not proceed with compromised material.
Synthesis of 6-Bromoquinoline-2-thiol
Rationale: Direct thiolation of 6-bromo-2-chloroquinoline is the most reliable route.
Reagents:
-
Thiourea (1.2 eq)
-
Ethanol (0.5 M concentration)
-
NaOH (2.5 eq, aq)
Step-by-Step:
-
Thiouronium Formation: Dissolve 6-bromo-2-chloroquinoline and thiourea in ethanol. Reflux for 3 hours.
-
Validation: TLC (Hex/EtOAc 4:1) should show the disappearance of the starting chloride (
) and the appearance of a polar baseline spot (thiouronium salt).
-
-
Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH (2.5 eq) dropwise.[3] Reflux for 1 hour.
-
Observation: The solution often turns from yellow to clear/orange.[3]
-
-
Workup: Cool to
. Acidify carefully with 1M HCl to pH 4-5. The thiol/thione will precipitate as a yellow solid.[3] -
Isolation: Filter, wash with water and cold ethanol. Dry under vacuum.[3]
-
Yield Expectations: 85-95%.
-
Characterization:
NMR will show the loss of the C-2 proton signal; MS will show 240/242 (Br isotope pattern).
-
Comparative Suzuki Coupling Protocol
Rationale: This protocol highlights the reactivity gap. It uses standard conditions that work for Br but fail/struggle for Cl.
Reagents:
-
Substrate (6-BQT or 6-CQT, protected as S-Methyl to prevent catalyst poisoning by free thiol) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 eq)
-
DME/Water (4:1)
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Add substrate, boronic acid, base, and catalyst.
-
Heat to 80°C for 4 hours.
-
Validation Point:
-
6-Bromo Substrate: LCMS will show >95% conversion to the biaryl product.
-
6-Chloro Substrate: LCMS will likely show <10% conversion (mostly starting material), confirming the higher activation energy barrier of the C-Cl bond [3].
-
Decision Matrix: Which Halogen to Choose?
Use this logic table to select the correct starting material for your campaign.[3]
| Project Requirement | Recommended Analog | Technical Reasoning |
| Library Generation | 6-Bromo | Allows "Late-Stage Diversification" at C-6 via Suzuki/Buchwald coupling after S-alkylation.[3] |
| Metabolic Stability | 6-Chloro | The C-Cl bond is robust against oxidative metabolism (CYP450) compared to C-Br or C-H.[3] |
| Cost Sensitivity | 6-Chloro | 4-Chloroaniline precursors are generally cheaper; higher atom economy.[3] |
| Fluorescence Studies | 6-Bromo | Heavy atom effect (Br) promotes intersystem crossing, useful for specific phosphorescence applications, though it may quench fluorescence compared to Cl [4].[3] |
| S-Targeting Only | Either | If C-6 is not a reaction site, use 6-Chloro for atom economy or 6-Bromo if it's already in stock. |
References
-
Bond Energies & Reactivity
-
Tautomerism of Quinoline-2-thiol
-
Suzuki Coupling Reactivity (Halogen Trends)
-
Synthesis via Meldrum's Acid (Precursor Route)
- Source: Atlantis Press.
-
URL:[Link]
Sources
Safety Operating Guide
6-Bromoquinoline-2-thiol: Advanced Disposal & Decontamination Protocol
Executive Directive
Do not dispose of 6-Bromoquinoline-2-thiol (6-BQT) directly into standard organic waste streams without pre-treatment.
6-BQT contains a mercaptan (thiol) moiety responsible for a low odor threshold and high olfactory fatigue. Direct disposal into satellite accumulation areas often results in "phantom odors" that trigger facility-wide evacuations or HVAC contamination. Furthermore, as a halogenated heteroaromatic, it requires segregation from non-halogenated solvents to meet incineration standards.
Immediate Action Plan:
-
Isolate: All handling must occur within a certified chemical fume hood.
-
Oxidize: You must chemically convert the thiol group to a sulfonate or disulfide before transferring to long-term waste storage.
-
Segregate: The final waste stream is Halogenated Organic Waste .
Chemical Profile & Hazard Identification
| Property | Data | Operational Implication |
| Chemical Name | 6-Bromoquinoline-2-thiol | Primary Target |
| CAS Number | 10352-25-7 | Use for waste manifesting |
| Molecular Formula | C₉H₆BrNS | Contains Bromine & Sulfur |
| Functional Groups | Thiol (-SH), Quinoline ring, Bromide | Thiol: Stench/Reducing agent.[1] Bromine: Halogenated waste. |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3 | Standard PPE (Nitrile gloves, goggles) required. |
| Incompatibility | Strong oxidizers, Acids, Alkali metals | Controlled oxidation is the disposal method; uncontrolled mixing is a fire hazard. |
Pre-Disposal Treatment: The Oxidation Protocol
This procedure utilizes Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (H₂O₂) to oxidize the thiol to a sulfonic acid (R-SO₃H), effectively eliminating the odor and reducing volatility.
Reagents Required:
-
Commercial Bleach (5.25% NaOCl) OR Hydrogen Peroxide (30%).
-
Solvent (if solid): Methanol or Ethanol.
-
pH Indicator strips.
-
Starch-Iodide paper (for excess oxidant verification).
Step-by-Step Oxidation Workflow
1. Preparation of Solution
-
Dissolve the solid 6-BQT waste in a minimal amount of methanol or ethanol.
-
Note: Do not use acetone, as it can form chloroacetone (lachrymator) when mixed with bleach.
2. The Oxidation Reaction (Fume Hood Mandatory)
-
Prepare a 10% excess solution of bleach (dilute commercial bleach 1:1 with water).
-
Add the 6-BQT solution dropwise to the bleach solution while stirring.
-
Caution: The reaction is exothermic. If processing >5g, use an ice bath to maintain temperature <40°C.
3. Verification (The Self-Validating Step)
-
Allow the mixture to stir for 30–60 minutes.
-
Test 1 (Oxidant Check): Dip Starch-Iodide paper into the solution. Immediate blue/black color confirms excess oxidant is present (meaning all thiol has likely been consumed).
-
Test 2 (pH Check): Ensure pH is neutral or slightly basic. If acidic, neutralize with dilute Sodium Hydroxide (NaOH) to prevent potential volatile acid emission.
4. Quenching Excess Oxidant
-
If a large excess of bleach remains (strong chlorine smell), add small amounts of Sodium Thiosulfate or Sodium Bisulfite to quench the remaining hypochlorite before bottling.
Waste Segregation & Packaging
Once the odor is neutralized, the chemical nature of the waste has changed, but the regulatory status regarding halogens has not.
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: The bromine atom remains on the quinoline ring. The mixture now contains organic solvent (methanol), water, and the brominated quinoline sulfonate.
-
-
Labeling:
-
Container: High-density polyethylene (HDPE) or glass amber bottles. Do not fill >90% to allow for thermal expansion.
Operational Workflow Diagram
The following diagram illustrates the decision logic and workflow for disposing of 6-BQT, ensuring safety and regulatory compliance.
Figure 1: Decision logic for the oxidative neutralization and disposal of brominated thiol waste.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The stench can cause nausea and panic.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL), use a half-mask respirator with organic vapor/acid gas cartridges.
-
Neutralize In-Situ:
-
Cover the spill with a mixture of bleach and clay cat litter (bentonite) or a commercial thiol spill kit.
-
Allow to sit for 15 minutes to oxidize vapors.
-
-
Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Debris from Thiol Spill - Halogenated."
-
Deodorize: Wipe the surface with a dilute bleach solution followed by water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6, Working with Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List, K-List, P-List, U-List). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
